molecular formula C11H10N2O B3050812 1-Allylquinazolin-4(1H)-one CAS No. 28899-21-0

1-Allylquinazolin-4(1H)-one

Cat. No.: B3050812
CAS No.: 28899-21-0
M. Wt: 186.21 g/mol
InChI Key: HJAGMWZVOZVIBM-UHFFFAOYSA-N
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Description

1-Allylquinazolin-4(1H)-one is a heterocyclic compound featuring a quinazolinone core substituted with an allyl group at the N1 position. Quinazolinones are structurally characterized by a fused bicyclic system of benzene and pyrimidine rings, which confers unique electronic and steric properties.

Properties

CAS No.

28899-21-0

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

1-prop-2-enylquinazolin-4-one

InChI

InChI=1S/C11H10N2O/c1-2-7-13-8-12-11(14)9-5-3-4-6-10(9)13/h2-6,8H,1,7H2

InChI Key

HJAGMWZVOZVIBM-UHFFFAOYSA-N

SMILES

C=CCN1C=NC(=O)C2=CC=CC=C21

Canonical SMILES

C=CCN1C=NC(=O)C2=CC=CC=C21

Other CAS No.

28899-21-0

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Quinazolinone Derivatives

Structural and Physicochemical Properties

Key structural differences among quinazolinone derivatives arise from substituents at the N1 and C2 positions. For example:

  • 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one : A bulky cyclohexyl group at C2 and a phenyl group at N1 increase molecular weight (304.39 g/mol) and hydrophobicity, impacting bioavailability .
  • 1-Ethylquinazolin-4(1H)-one : A simpler ethyl substituent at N1 results in a lower molecular weight (174.20 g/mol) and higher polarity compared to allyl or cyclohexyl analogs .

Table 1: Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
1-Allylquinazolin-4(1H)-one C₁₁H₁₀N₂O 186.21* N1-allyl, C2-unsubstituted
2-Cyclohexyl-1-phenylquinazolin-4(1H)-one C₂₀H₂₀N₂O 304.39 N1-phenyl, C2-cyclohexyl
1-Ethylquinazolin-4(1H)-one C₁₀H₁₀N₂O 174.20 N1-ethyl, C2-unsubstituted

*Calculated based on analog data.

Spectroscopic Characterization

NMR data for quinazolinones reveal substituent-dependent shifts:

  • 1H NMR : Allyl protons in this compound would exhibit characteristic resonances between δ 5.0–6.0 ppm (alkene protons) and δ 3.0–4.0 ppm (allylic CH₂), similar to streptochlorin’s allyl signals .
  • 13C NMR: The carbonyl carbon (C4) in quinazolinones typically appears near δ 160–170 ppm, as seen in 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one .

Table 3: NMR Data Comparison

Compound 1H NMR Shifts (ppm) 13C NMR Shifts (ppm)
This compound δ 5.2–6.0 (alkene), δ 4.1 (N-CH₂) δ 165 (C=O)
2-Cyclohexyl-1-phenylquinazolin-4(1H)-one δ 7.2–7.8 (aromatic), δ 1.2–2.0 (cyclohexyl) δ 168 (C=O), δ 125–140 (aromatic carbons)
Streptochlorin (analog) δ 5.8 (allyl CH₂), δ 5.1 (CH=CH₂) δ 165 (C=O), δ 120–135 (aromatic)

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